In-Depth Technical Guide: 3-(2-Iodoethoxy)prop-1-yne (CAS Number 164118-56-3)
In-Depth Technical Guide: 3-(2-Iodoethoxy)prop-1-yne (CAS Number 164118-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodoethoxy)prop-1-yne is a bifunctional chemical reagent of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates two key reactive moieties: a terminal alkyne and a primary alkyl iodide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile tool for the synthesis of complex molecular architectures and bioconjugates.
The terminal alkyne group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules. The iodoethoxy group, on the other hand, provides a reactive site for nucleophilic substitution reactions, with the iodide ion being an excellent leaving group. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(2-Iodoethoxy)prop-1-yne, with a focus on its utility in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Iodoethoxy)prop-1-yne is presented in the table below.
| Property | Value |
| CAS Number | 164118-56-3 |
| Molecular Formula | C₅H₇IO |
| Molecular Weight | 210.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[1] |
Synthesis and Characterization
Synthetic Protocol
A common and effective method for the synthesis of 3-(2-Iodoethoxy)prop-1-yne is the iodination of its corresponding alcohol precursor, 2-(prop-2-yn-1-yloxy)ethan-1-ol, via an Appel-type reaction. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert the primary alcohol into the corresponding iodide.
Experimental Protocol: Synthesis of 3-(2-Iodoethoxy)prop-1-yne
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Reagents and Materials:
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2-(prop-2-yn-1-yloxy)ethan-1-ol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Dichloromethane (B109758) (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
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Procedure:
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To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq.) portion-wise at 0 °C.
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Add imidazole (1.5 eq.) to the reaction mixture.
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Slowly add a solution of 2-(prop-2-yn-1-yloxy)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 15-30 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
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Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-(2-Iodoethoxy)prop-1-yne.
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Characterization Data
Table of Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.96144 |
| [M+Na]⁺ | 232.94338 |
| [M-H]⁻ | 208.94688 |
| [M+NH₄]⁺ | 227.98798 |
| [M+K]⁺ | 248.91732 |
Data predicted using computational methods.[2]
Reactivity and Applications
The utility of 3-(2-Iodoethoxy)prop-1-yne stems from its two distinct reactive centers, which can be addressed in a controlled manner.
Nucleophilic Substitution Reactions
The carbon-iodine bond is susceptible to nucleophilic attack, making the iodoethoxy moiety an effective electrophile. The iodide ion is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This reactivity is particularly useful for covalently modifying biomolecules, for example, by targeting the thiol groups of cysteine residues in proteins.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal alkyne functionality allows for participation in CuAAC reactions. This bioorthogonal reaction is characterized by its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation applications in complex biological systems. It enables the stable linkage of 3-(2-Iodoethoxy)prop-1-yne to molecules bearing an azide (B81097) group, such as modified proteins, nucleic acids, or small molecule probes.
General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reagents and Materials:
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Azide-modified molecule
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3-(2-Iodoethoxy)prop-1-yne
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
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Phosphate-buffered saline (PBS) or other suitable buffer
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DMSO or other suitable organic co-solvent if needed
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Procedure for Labeling an Azide-Modified Protein:
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Prepare stock solutions of all reagents. For example, 10 mM azide-protein in PBS, 10 mM 3-(2-Iodoethoxy)prop-1-yne in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.
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In a microcentrifuge tube, combine the azide-modified protein with 3-(2-Iodoethoxy)prop-1-yne. The molar ratio should be optimized for the specific application.
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Add the THPTA ligand to the mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
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The resulting triazole-linked conjugate can then be purified by methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
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Illustrative Experimental Workflow: Protein Labeling and Identification
Due to the lack of specific published workflows for 3-(2-Iodoethoxy)prop-1-yne, the following section details a representative experimental workflow for the use of a similar bifunctional alkyne-iodide probe for activity-based protein profiling. This illustrates how 3-(2-Iodoethoxy)prop-1-yne could be employed in a chemical proteomics experiment to identify the protein targets of a covalently modifying agent.
Workflow Overview:
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Probe Synthesis: A molecule of interest (e.g., a drug candidate) is functionalized with 3-(2-Iodoethoxy)prop-1-yne via a nucleophilic substitution reaction, where a nucleophilic group on the molecule displaces the iodide.
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Cellular Labeling: The resulting alkyne-tagged probe is incubated with live cells or cell lysate to allow for covalent modification of its protein targets.
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Click Chemistry Conjugation: The alkyne-tagged proteins are then conjugated to an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent dye-azide for visualization) via a CuAAC reaction.
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Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).
Conclusion
3-(2-Iodoethoxy)prop-1-yne is a valuable synthetic building block for researchers in chemistry and biology. Its bifunctional nature, combining a reactive iodide for nucleophilic substitution and a terminal alkyne for click chemistry, offers a powerful strategy for the synthesis of complex molecules and the conjugation of biomolecules. The experimental protocols and illustrative workflow provided in this guide are intended to facilitate the application of this versatile reagent in drug development and chemical biology research. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.
